4-(Benzyloxy)-3-methoxybenzoic acid

Description

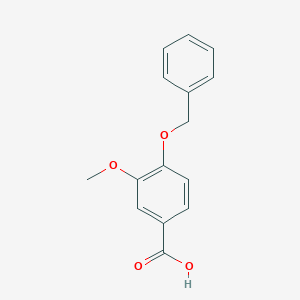

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBQAGNZLBZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280399 | |

| Record name | 4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-53-9 | |

| Record name | 1486-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Benzyloxy)-3-methoxybenzoic acid CAS number 1486-53-9 properties

CAS Number: 1486-53-9

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methoxybenzoic acid (CAS 1486-53-9), a key intermediate in the synthesis of pharmacologically active molecules. This document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and an analysis of its biological activities, with a focus on its emerging role in oncology research. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a foundational understanding of this versatile benzoic acid derivative.

Introduction

This compound, also known as O-Benzylvanillic acid, is a synthetically valuable organic compound. Its structure, featuring a benzoic acid moiety, a methoxy group, and a protective benzyloxy group, makes it a strategic precursor for the synthesis of complex molecular architectures. Notably, it serves as a critical building block in the development of Heat Shock Protein 90 (Hsp90) inhibitors and vanillate derivatives with cytostatic properties, highlighting its significance in the pursuit of novel anticancer therapeutics.[1] This guide aims to consolidate the available technical information on this compound to facilitate its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in chemical synthesis and biological studies. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1486-53-9 | |

| Molecular Formula | C₁₅H₁₄O₄ | [2] |

| Molecular Weight | 258.27 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 171 °C | |

| Boiling Point | 416.6 °C | |

| Flash Point | 156 °C | |

| Predicted XlogP | 3.1 | [2] |

| Storage Temperature | 2-8°C or 10-25°C |

Solubility: While quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its structural analogue, 4-methoxybenzoic acid, is highly soluble in alcohols (methanol, ethanol), ethers (diethyl ether), and esters (ethyl acetate).[3] Given the presence of the large, non-polar benzyloxy group, it is anticipated that this compound will exhibit good solubility in moderately polar to non-polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, with lower solubility in highly polar solvents like water.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. Below is a summary of the expected and reported spectroscopic data for this compound.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Predicted mass-to-charge ratios for various adducts are presented below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 259.09648 |

| [M+Na]⁺ | 281.07842 |

| [M-H]⁻ | 257.08192 |

| [M+NH₄]⁺ | 276.12302 |

| [M+K]⁺ | 297.05236 |

The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, 91 Da) and the carboxylic acid group (COOH, 45 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching and bending vibrations.

Synthesis and Reaction Chemistry

This compound is typically synthesized from vanillic acid (4-hydroxy-3-methoxybenzoic acid) through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of vanillic acid with a base, followed by nucleophilic attack on benzyl chloride or benzyl bromide.

Representative Synthesis Protocol

The following protocol is a generalized procedure based on the synthesis of a structurally similar compound, 4-benzyloxy-3-chlorobenzoic acid.[4]

Figure 1: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve vanillic acid in a suitable solvent mixture, such as methanol and tetrahydrofuran.

-

Base Addition: Add an aqueous solution of a strong base, like sodium hydroxide, to the flask to deprotonate the phenolic hydroxyl group.

-

Alkylation: Add benzyl chloride to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours to allow the etherification to proceed to completion.

-

Work-up: After cooling, pour the reaction mixture into a dilute solution of hydrochloric acid to precipitate the product.

-

Isolation: Collect the solid product by filtration and wash it sequentially with water and a non-polar organic solvent to remove impurities.

-

Purification: Further purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Biological Activity and Applications in Drug Discovery

The primary interest in this compound within the scientific community stems from its utility as a precursor to potent bioactive molecules, particularly in the field of oncology.

Precursor to Hsp90 Inhibitors and Cytostatic Vanillates

This compound is a key intermediate in the synthesis of epigallocatechin gallate (EGCG) analogues that act as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Furthermore, this compound is utilized in the preparation of vanillate derivatives that exhibit cytostatic properties. These compounds are of particular interest for their potential to target cancer cells that have developed resistance to apoptosis (programmed cell death).[1]

Potential Anticancer Activity

While often used as a synthetic intermediate, there is evidence to suggest that this compound itself may possess intrinsic anticancer properties. It has been reported to inhibit tumor growth and induce apoptosis in HCT116 human colon cancer cells.[5] The proposed mechanism of action may involve the inhibition of amine synthesis by its metabolites.[5] However, further detailed studies, including the determination of IC₅₀ values against a broader panel of cancer cell lines and in-depth mechanistic investigations, are required to fully elucidate its potential as a standalone therapeutic agent.

Figure 2: Applications of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 1486-53-9) is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of novel anticancer agents. Its utility as a precursor for Hsp90 inhibitors and cytostatic vanillates underscores its importance in modern drug discovery. While its own biological activity warrants further investigation, the existing data suggest a potential role in cancer therapy. This technical guide consolidates the current knowledge on its properties, synthesis, and applications, providing a solid foundation for researchers and developers working with this compound.

References

- Chemsrc. (2025, September 7). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.

- National Center for Biotechnology Information. (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid.

- PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.

- National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile.

- PubChem. (n.d.). 4-Methoxybenzoic Acid.

- PubChem. (n.d.). 4-Benzyloxy-3-methoxycinnamic acid.

- ResearchGate. (n.d.). The values of IC50 of the four compounds against MDA-MB-231 cells after....

- ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4.

- NIST. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester.

- PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.

- ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).

- ResearchGate. (2025, November 10). 4-Benzyloxy-3-methoxybenzonitrile.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChemLite. (n.d.). This compound (C15H14O4).

- SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts.

- NIST. (n.d.). 4-Benzyloxybenzoic acid.

- DergiPark. (2024, March 28). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.

- PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

- Google Patents. (n.d.). US8198328B2 - Treatment of cancer using benzoic acid derivatives.

- Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.

- Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.

- Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar....

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

- ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid.

- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid - Optional[FTIR] - Spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500).

- SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). 3-Methoxybenzoic Acid.

- PubMed. (n.d.). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450.

- Wikipedia. (n.d.). p-Anisic acid.

- ResearchGate. (2025, August 10). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.

Sources

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-(Benzyloxy)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methoxybenzoic acid, a derivative of vanillic acid, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its structure combines the key features of a benzoic acid, a methoxy group, and a benzyl ether, making it a versatile intermediate. The benzyl group acts as a common protecting group for the phenolic hydroxyl of vanillic acid, allowing for selective reactions at other sites of the molecule. A thorough understanding of its structural features and a robust analytical methodology for its characterization are paramount to ensure its quality and suitability for downstream applications. This guide provides a comprehensive overview of the synthesis, purification, and in-depth structural analysis of this compound, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis.

| Property | Value | Source |

| CAS Number | 1486-53-9 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₄ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 171.00 °C |

Synthesis and Purification: A Self-Validating Workflow

The most common and efficient synthesis of this compound involves the benzylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid)[3]. This process is followed by a meticulous purification step, typically recrystallization, to ensure the final product is of high purity.

Experimental Protocol: Synthesis

This protocol outlines the synthesis of this compound from vanillic acid.

Materials:

-

4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in DMF.

-

Base Addition: Add potassium carbonate (2-3 equivalents) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.

-

Benzylation: Add benzyl chloride (1.1-1.2 equivalents) dropwise to the stirring mixture. The phenoxide ion then acts as a nucleophile, attacking the benzylic carbon of benzyl chloride in an Sₙ2 reaction to form the benzyl ether.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid and precipitate any unreacted starting material.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl without causing significant side reactions, such as hydrolysis of the ester (if the methyl ester of vanillic acid were used).

-

Solvent Selection: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and facilitates the Sₙ2 reaction.

-

Acidification: The acidification step is crucial to ensure that the product, a carboxylic acid, is in its neutral form, making it more soluble in the organic extraction solvent.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility[4][5][6].

Materials:

-

Crude this compound

-

Ethanol or an ethanol/water mixture

-

Activated charcoal (optional)

Procedure:

-

Solvent Selection: Determine an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often suitable for benzoic acid derivatives.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid[6][7]. Add more hot solvent portion-wise until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Trustworthiness of the Protocol: The purity of the recrystallized product should be validated by measuring its melting point. A sharp melting point close to the literature value (171 °C) is a good indicator of high purity. Further purity assessment should be conducted using HPLC.

Structural Analysis and Characterization

A combination of spectroscopic techniques is employed to unequivocally confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Based on the analysis of similar structures, the following proton NMR signals are predicted for this compound in a solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.7 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.9 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group, deshielded by its electron-withdrawing effect. |

| ~7.6 | Doublet of Doublets | 1H | Ar-H | Aromatic proton meta to the carboxylic acid and ortho to the methoxy group. |

| 7.3-7.5 | Multiplet | 5H | Ar-H (Benzyl) | Protons of the phenyl ring of the benzyl group. |

| ~7.1 | Doublet | 1H | Ar-H | Aromatic proton ortho to the benzyloxy group. |

| ~5.2 | Singlet | 2H | -O-CH₂-Ph | Methylene protons of the benzyl group. |

| ~3.8 | Singlet | 3H | -OCH₃ | Protons of the methoxy group. |

Diagram: Logical Relationship of NMR Signals

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1486-53-9 | 4-Benzyloxy-3-methoxybenzoic acid | Tetrahedron [thsci.com]

- 3. Vanillic acid - Wikipedia [en.wikipedia.org]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 7. famu.edu [famu.edu]

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid from Vanillin

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(benzyloxy)-3-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries, using vanillin as a readily available starting material. Two primary synthetic routes are explored in detail: the direct benzylation of vanillin followed by oxidation, and the initial oxidation of vanillin to vanillic acid with subsequent benzylation. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step experimental protocols but also a deep dive into the mechanistic rationale behind the chosen methodologies. The guide emphasizes scientific integrity, providing authoritative citations for key reaction principles and presenting quantitative data in a clear, comparative format. Visual aids in the form of reaction schemes and process flow diagrams are included to enhance understanding.

Introduction: Strategic Importance of this compound

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals. Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, makes it a versatile intermediate for further chemical transformations. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a bio-renewable and cost-effective starting material derived from lignin, presents an attractive precursor for the synthesis of this target molecule.[1] This guide will elucidate two strategic and viable synthetic pathways from vanillin, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound from vanillin can be strategically approached in two distinct ways, each with its own set of advantages and considerations.

-

Route 1: Benzylation of Vanillin followed by Oxidation. This pathway involves the protection of the phenolic hydroxyl group of vanillin via benzylation, followed by the oxidation of the aldehyde functionality to a carboxylic acid. This approach is advantageous as the initial benzylation is typically a high-yielding reaction. However, the subsequent oxidation step requires careful selection of reagents to avoid debenzylation or other side reactions.

-

Route 2: Oxidation of Vanillin followed by Benzylation. In this alternative strategy, the aldehyde group of vanillin is first oxidized to a carboxylic acid to form vanillic acid. The phenolic hydroxyl group of vanillic acid is then protected by benzylation. This route can be very effective, particularly due to the well-established and high-yielding methods for the oxidation of vanillin to vanillic acid.

The choice between these two routes will depend on factors such as reagent availability, desired purity of the final product, and the scale of the synthesis.

Route 1: Benzylation of Vanillin and Subsequent Oxidation

This synthetic approach is a two-step process, beginning with the protection of the phenolic hydroxyl group of vanillin.

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

The benzylation of vanillin is a classic example of the Williamson ether synthesis.[2] In this reaction, the phenolic hydroxyl group of vanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking benzyl chloride in an SN2 reaction to form the benzyl ether.[3][4][5]

Causality of Experimental Choices:

-

Base: Potassium carbonate is a commonly used base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group but mild enough to avoid unwanted side reactions.

-

Solvent: Ethanol is a suitable solvent as it readily dissolves both vanillin and potassium carbonate, facilitating the reaction.

-

Benzylating Agent: Benzyl chloride is an effective and readily available benzylating agent for this transformation.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.2 g (0.1 mol) of vanillin in 150 mL of ethanol.

-

To this solution, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.

-

While stirring vigorously, add 14.0 mL (0.12 mol) of benzyl chloride dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethanol.

-

Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from ethanol to yield 4-(benzyloxy)-3-methoxybenzaldehyde as a white to off-white crystalline solid.

Data Presentation: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

| Parameter | Value | Reference |

| Starting Material | Vanillin | N/A |

| Product | 4-(Benzyloxy)-3-methoxybenzaldehyde | [6] |

| Molecular Formula | C₁₅H₁₄O₃ | [6] |

| Molecular Weight | 242.27 g/mol | [6] |

| Typical Yield | 85-95% | [7] |

| Melting Point | 62-64 °C |

Step 2: Oxidation of 4-(Benzyloxy)-3-methoxybenzaldehyde to this compound

The oxidation of the aldehyde functional group in 4-(benzyloxy)-3-methoxybenzaldehyde to a carboxylic acid is the final step in this synthetic route. Several oxidizing agents can be employed for this transformation, with potassium permanganate and Tollens' reagent being common choices.

Potassium permanganate is a strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.[8][9][10] The reaction is typically carried out in a basic or neutral aqueous solution.

Causality of Experimental Choices:

-

Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent.

-

Reaction Conditions: The reaction is performed in an aqueous solution, often with a co-solvent like acetone to improve the solubility of the organic substrate. The temperature is typically kept moderate to control the reactivity of the permanganate and minimize side reactions.

-

Work-up: After the oxidation is complete, the manganese dioxide by-product is removed by filtration. The resulting solution is then acidified to precipitate the carboxylic acid product.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolve 12.1 g (0.05 mol) of 4-(benzyloxy)-3-methoxybenzaldehyde in 100 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

In a separate beaker, prepare a solution of 7.9 g (0.05 mol) of potassium permanganate in 150 mL of water.

-

Cool the aldehyde solution in an ice bath and add the potassium permanganate solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The disappearance of the purple permanganate color indicates the completion of the reaction.

-

Filter the reaction mixture to remove the brown manganese dioxide precipitate. Wash the precipitate with a small amount of water.

-

Combine the filtrate and washings and remove the acetone under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify it with concentrated hydrochloric acid until the pH is approximately 2.

-

The white precipitate of this compound is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from an ethanol-water mixture.

Tollens' reagent, an ammoniacal silver nitrate solution, is a mild oxidizing agent that selectively oxidizes aldehydes to carboxylates without affecting other functional groups.[1][5][10][11][12][13][14][15][16][17] The formation of a silver mirror on the reaction vessel is a characteristic positive test for aldehydes.

Causality of Experimental Choices:

-

Mild Oxidizing Agent: Tollens' reagent is ideal for substrates with other sensitive functional groups, as it is a very mild oxidizing agent.

-

Reaction Conditions: The reaction is carried out in an aqueous ammoniacal solution. Gentle heating is often required to initiate the reaction.

-

Work-up: After the reaction, the silver mirror is dissolved with nitric acid. The aqueous solution is then acidified to precipitate the carboxylic acid.

Experimental Protocol: Oxidation with Tollens' Reagent

-

Preparation of Tollens' Reagent: In a clean flask, dissolve 2.1 g of silver nitrate in 25 mL of distilled water. Add a few drops of a 10% sodium hydroxide solution to form a brown precipitate of silver oxide. Add concentrated ammonia solution dropwise with stirring until the precipitate just dissolves.

-

Dissolve 2.42 g (0.01 mol) of 4-(benzyloxy)-3-methoxybenzaldehyde in a minimal amount of ethanol.

-

Add the aldehyde solution to the freshly prepared Tollens' reagent.

-

Gently warm the mixture in a water bath at 50-60 °C for 30-60 minutes. The formation of a silver mirror indicates the progress of the reaction.

-

After the reaction is complete, cool the mixture and carefully decant the solution from the silver mirror.

-

Acidify the solution with dilute nitric acid to a pH of about 2.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

-

Recrystallization from an ethanol-water mixture can be performed for further purification.

Data Presentation: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-(Benzyloxy)-3-methoxybenzaldehyde | N/A |

| Product | This compound | [4][13] |

| Molecular Formula | C₁₅H₁₄O₄ | [13] |

| Molecular Weight | 258.27 g/mol | [13] |

| Typical Yield (KMnO₄) | 70-80% | Estimated |

| Typical Yield (Tollens') | 60-70% | Estimated |

| Melting Point | 171-173 °C | [13] |

Route 2: Oxidation of Vanillin and Subsequent Benzylation

This alternative synthetic pathway involves the initial oxidation of vanillin to vanillic acid, followed by the protection of the phenolic hydroxyl group.

Step 1: Synthesis of Vanillic Acid

The oxidation of vanillin to vanillic acid is a well-established transformation. A highly reliable and high-yielding method utilizes silver oxide as the oxidizing agent in an alkaline medium.[11][12][18]

Causality of Experimental Choices:

-

Oxidizing Agent: Silver oxide is a mild and effective oxidizing agent for this conversion, leading to high yields of the desired product with minimal side reactions.[18]

-

Base: Sodium hydroxide is used to create the alkaline conditions necessary for the reaction to proceed efficiently.

-

Work-up: The reaction mixture is acidified to precipitate the vanillic acid, which can then be collected by filtration.

Experimental Protocol: Synthesis of Vanillic Acid (Adapted from Organic Syntheses) [11]

-

In a large beaker, prepare a solution of 170 g (1.0 mol) of silver nitrate in 1 L of water.

-

In a separate beaker, dissolve 44 g (1.1 mol) of sodium hydroxide in 400 mL of water.

-

With stirring, add the sodium hydroxide solution to the silver nitrate solution to precipitate silver oxide. Stir for 5 minutes.

-

Collect the silver oxide by suction filtration and wash it thoroughly with water until the washings are free of nitrate ions.

-

Transfer the moist silver oxide to a 4 L beaker and add 2 L of water.

-

With vigorous stirring, add 200 g (5.0 mol) of sodium hydroxide pellets.

-

If the temperature is below 55 °C, warm the mixture to 55-60 °C.

-

Add 152 g (1.0 mol) of vanillin to the stirred mixture. An exothermic reaction will occur, and the silver oxide will be reduced to metallic silver.

-

Continue stirring for 10 minutes after the reaction subsides.

-

Filter the mixture to remove the precipitated silver and wash the silver with 100 mL of hot water.

-

Combine the filtrate and washings, cool to room temperature, and acidify with 6N hydrochloric acid to a pH of approximately 2, keeping the solution cool with an ice bath.

-

Collect the precipitated vanillic acid by filtration, wash with cold water, and dry. The yield of vanillic acid is typically 83-95%.[11]

-

The product can be recrystallized from water for higher purity.[11]

Data Presentation: Synthesis of Vanillic Acid

| Parameter | Value | Reference |

| Starting Material | Vanillin | N/A |

| Product | Vanillic acid | N/A |

| Molecular Formula | C₈H₈O₄ | N/A |

| Molecular Weight | 168.15 g/mol | N/A |

| Typical Yield | 83-95% | [11] |

| Melting Point | 210-212 °C | [11] |

Step 2: Synthesis of this compound

The final step in this route is the benzylation of the phenolic hydroxyl group of vanillic acid, another application of the Williamson ether synthesis.

Causality of Experimental Choices:

-

Base: Sodium hydroxide is used to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

-

Solvent: Ethanol is a suitable solvent for this reaction.

-

Benzylating Agent: Benzyl bromide or benzyl chloride can be used as the benzylating agent.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve 8.4 g (0.05 mol) of vanillic acid in 80 mL of ethanol.

-

Add 55 mL of 1N sodium hydroxide solution to the flask.

-

Add 6.0 mL (0.05 mol) of benzyl bromide dropwise to the reaction mixture over 30 minutes.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

After cooling, pour the reaction mixture into 200 mL of water.

-

Acidify the solution to pH 2 with concentrated hydrochloric acid.

-

The precipitate of this compound is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from an ethanol-water mixture.

Visualization of Synthetic Pathways

To provide a clear visual representation of the synthetic processes described, the following diagrams have been generated using Graphviz.

Reaction Scheme: Route 1

Caption: Synthetic pathway for Route 1.

Reaction Scheme: Route 2

Caption: Synthetic pathway for Route 2.

Experimental Workflow: General Purification by Recrystallization

Caption: General workflow for purification by recrystallization.

Conclusion

This technical guide has detailed two effective and scientifically sound methodologies for the synthesis of this compound from vanillin. Both Route 1 (benzylation followed by oxidation) and Route 2 (oxidation followed by benzylation) offer viable pathways to the target molecule. The choice of route will ultimately be guided by specific laboratory constraints and desired outcomes. The provided experimental protocols, coupled with the mechanistic explanations and comparative data, are intended to empower researchers and drug development professionals in their synthetic endeavors. The principles of protecting group chemistry, oxidation of aldehydes, and the Williamson ether synthesis are central to these transformations and have been thoroughly addressed. With careful execution of the described procedures, high yields of pure this compound can be reliably obtained.

References

- Pearl, I. A. Vanillic acid. Organic Syntheses. 1955, 35, 97. DOI: 10.15227/orgsyn.035.0097. [Link]

- Pearl, I. A. The Reaction of Vanillin with Silver Oxide. J. Am. Chem. Soc.1946, 68 (3), 429–431. DOI: 10.1021/ja01207a032. [Link]

- Pearl, I. A. The Cannizzaro Reaction of Vanillin. J. Am. Chem. Soc.1946, 68 (7), 1100–1101. DOI: 10.1021/ja01211a021. [Link]

- Wright, G. F. Tollens' Reagent. Can. J. Chem.1953, 31 (11), 1088-1091. DOI: 10.1139/v53-145. [Link]

- Fache, M.; Boutevin, B.; Caillol, S. Vanillin, a key-intermediate of biobased polymers. European Polymer Journal2015, 68, 488-502. DOI: 10.1016/j.eurpolymj.2015.04.033. [Link]

- Li, J.; Rosazza, J. P. N. Biocatalytic Synthesis of Vanillin. Appl. Environ. Microbiol.1997, 63 (8), 3251-3253. DOI: 10.1128/aem.63.8.3251-3253.1997. [Link]

- El-Sheekh, M. M.; et al. Optimizing vanillin and phenol production from benzyl phenyl ether using CoMoO4/H-ZSM-5: A Box-Behnken design approach. Results in Chemistry2024, 7, 102379. DOI: 10.1016/j.rechem.2024.102379. [Link]

- University of Wisconsin-Madison.

- Khan Academy. Oxidation of aldehydes using Tollens' reagent. [Link]

- BYJU'S. Williamson Ether Synthesis. [Link]

- Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link]

- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Royal Society of Chemistry. Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep eutectic solvents and implementation for the synthesis of polymers. Green Chem., 2023, 25, 5475-5485. DOI: 10.1039/D3GC01311A. [Link]

- Patsnap.

- Wikipedia. Williamson ether synthesis. [Link]

- Quora.

- OpenStax. 19.

- Wiberg, K. B.; Stewart, R. The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. J. Am. Chem. Soc.1955, 77 (7), 1786–1791. DOI: 10.1021/ja01612a039. [Link]

- Chegg.

- Clark, J. Oxidation of aldehydes and ketones. Chemguide. [Link]

- Chemistry LibreTexts. 18.

- Gendron, D. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Front. Chem.2022, 10, 949355. DOI: 10.3389/fchem.2022.949355. [Link]

- Khan Academy. Oxidation of aldehydes using Tollens' reagent. [Link]

- Reddy, L. R.; et al. A Novel and Practical Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules2010, 15 (6), 4260-4269. DOI: 10.3390/molecules15064260. [Link]

- ResearchGate.

- Google Patents. Method for preparing o-vanillin. CN102644091A.

- jOeCHEM. 18.

- PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. [Link]

- ResearchG

- PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. [Link]

- Stan's Academy.

- Google Patents.

- Organic Chemistry Portal.

- SpectraBase. 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

- Semantic Scholar.

- Leah4sci.

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. tutorsglobe.com [tutorsglobe.com]

- 3. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 561816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C15H14O4) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Khan Academy [khanacademy.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Solved Hello, I ask the question below: Q: Please give the | Chegg.com [chegg.com]

- 13. 4-Benzyloxy-3-methoxybenzoic acid | 1486-53-9 | FB70018 [biosynth.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. myttex.net [myttex.net]

Introduction: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 4-(Benzyloxy)-3-methoxybenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

In the landscape of modern drug development, the strategic design and synthesis of complex molecular architectures are paramount. Success often hinges on the availability of versatile chemical intermediates—building blocks that can be reliably functionalized to explore structure-activity relationships (SAR). This compound (CAS No. 1486-53-9), also known as benzyl vanillic acid, has emerged as a compound of significant interest for researchers and medicinal chemists.[1][2] Its structure, featuring a carboxylic acid for amide coupling, a stable benzyl ether protecting group, and a methoxy substituent, provides a robust scaffold for creating advanced therapeutic agents.

This guide serves as a technical resource for professionals in pharmaceutical research and development. It moves beyond a simple recitation of properties to provide a deeper understanding of the compound's synthesis, the rationale behind the chosen methodology, its analytical characterization, and its proven utility as a precursor in the synthesis of targeted therapeutics, such as Heat Shock Protein 90 (Hsp90) inhibitors.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis. This compound is a white to off-white solid, a physical characteristic that facilitates its handling and purification by crystallization.[2][3] Its stability under ambient conditions makes it a reliable reagent in multi-step synthetic campaigns.[2]

| Property | Value | Source |

| IUPAC Name | 3-methoxy-4-(phenylmethoxy)benzoic acid | ChemicalBook[2] |

| Synonyms | Benzyl vanillic acid, 4-Benzylvanillic acid | Biosynth[3] |

| CAS Number | 1486-53-9 | ChemicalBook[2] |

| Molecular Formula | C₁₅H₁₄O₄ | PubChemLite[4] |

| Molecular Weight | 258.27 g/mol | Biosynth[3] |

| Melting Point | 171-172 °C | ChemicalBook[2] |

| Boiling Point | 416.6±30.0 °C (Predicted) | ChemicalBook[2] |

| Form | Solid | ChemicalBook[2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[2] |

| pKa | 4.34±0.10 (Predicted) | ChemicalBook[2] |

Synthesis: The Williamson Ether Synthesis Pathway

The most common and efficient laboratory-scale preparation of this compound involves the protection of the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid) via a benzylation reaction. This transformation is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[5][6]

Mechanistic Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The choice of this pathway is deliberate and offers several advantages for this specific transformation.

-

Nucleophile Generation: The reaction is initiated by deprotonating the phenolic hydroxyl group of vanillic acid using a suitable base (e.g., potassium hydroxide, KOH). This step is critical as it converts the weakly nucleophilic phenol into a much more reactive phenoxide anion. The acidity of the phenolic proton (pKa ≈ 10) necessitates a strong base for complete deprotonation.

-

SN2 Attack: The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl chloride. The reaction proceeds in a single, concerted step where the carbon-oxygen bond forms as the carbon-chlorine bond breaks.[6]

-

Minimizing Side Reactions: The use of a primary alkyl halide (benzyl chloride) is a key strategic choice. Primary halides are ideal substrates for SN2 reactions because they are sterically unhindered, allowing for easy backside attack by the nucleophile.[7] This minimizes the competing E2 elimination reaction, which would be a significant side reaction with secondary or tertiary halides, leading to the formation of unwanted alkene byproducts.[5][8]

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

-

Materials:

-

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve vanillic acid (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes. The formation of the potassium vanillate salt may be observed. The use of a slight excess of base ensures complete deprotonation of the acidic phenolic proton.

-

Alkylation: Add benzyl chloride (1.1 eq) to the mixture dropwise. A slight excess of the alkylating agent helps drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.[11] The elevated temperature provides the necessary activation energy for the SN2 reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Re-dissolve the residue in a minimal amount of warm water and acidify the solution to a pH of ~2 using dilute hydrochloric acid. This step protonates the carboxylate group and precipitates the desired product, which is sparingly soluble in acidic water.

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts (KCl) and any unreacted starting material.

-

Recrystallization: Further purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven to remove residual solvent.

-

Analytical Characterization

Validation of the product's identity and purity is a non-negotiable step. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of the benzyl group (protons on the phenyl ring and the benzylic CH₂), the methoxy group (OCH₃ singlet), and the aromatic protons of the vanillic acid backbone. The disappearance of the phenolic -OH proton signal from the vanillic acid spectrum is a key indicator of a successful reaction.

-

¹³C NMR will show characteristic signals for the carbonyl carbon of the carboxylic acid, the benzylic carbon, the methoxy carbon, and the distinct aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Key stretches to observe include the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch of the carbonyl group (~1680 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹ and ~1030 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the compound (258.27 g/mol ), typically by observing the [M-H]⁻ ion at m/z 257.1 or the [M+H]⁺ ion at m/z 259.1.[4]

-

Melting Point Analysis: A sharp melting point in the expected range (171-172 °C) is a strong indicator of high purity.[2]

Applications in Drug Discovery and Research

The true value of this compound lies in its role as a strategic intermediate. The benzyl group serves as a robust protecting group for the phenolic oxygen, allowing for selective chemistry to be performed on the carboxylic acid moiety, such as amide bond formation. The benzyl group can be readily removed later in a synthetic sequence, if desired, via catalytic hydrogenation.

A prominent application is in the synthesis of novel targeted cancer therapies.[1] It is a documented precursor for creating analogues of Epigallocatechin gallate (EGCG) that function as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1] Its inhibition represents a promising strategy for cancer treatment. Furthermore, this compound is used to prepare vanillates with cytostatic properties, which are designed to target cancer cells resistant to apoptosis.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its straightforward and high-yielding synthesis via the Williamson ether reaction, coupled with its versatile chemical handles, makes it an invaluable building block. A comprehensive understanding of its synthesis, the underlying mechanistic principles, and its characterization provides researchers with the confidence to incorporate it into complex synthetic pathways aimed at discovering the next generation of therapeutic agents.

References

- The Role of 4-Benzyloxy-3-methoxybenzoic Acid in Novel Drug Discovery. (2025). Google Cloud.

- Williamson ether synthesis. (2014). Chemistry Stack Exchange.

- 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 561816. PubChem.

- CAS#:3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Chemsrc.

- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem.

- The Williamson Ether Synthesis. Chemistry Steps.

- Vanillic Acid | C8H8O4 | CID 8468. PubChem.

- Williamson ether synthesis. Wikipedia.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Cheméo.

- This compound (C15H14O4). PubChemLite.

- p-Anisic acid. Wikipedia.

- Vanillic acid. Wikipedia.

- Some Derivatives of Benzylvanillin and Benzylvanillic Acid. Journal of the American Chemical Society.

- Method for preparing 3-nitro-4-methoxy benzoic acid. (2015). Google Patents.

- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2014). MDPI.

- A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Quick Company.

- Preparation of 4-methoxybenzoic acid. PrepChem.com.

- Benzylic substitution, benzylation. Organic Chemistry Portal.

- Benzyl Esters. Organic Chemistry Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-BENZYLOXY-3-METHOXYBENZOIC ACID | 1486-53-9 [chemicalbook.com]

- 3. 4-Benzyloxy-3-methoxybenzoic acid | 1486-53-9 | FB70018 [biosynth.com]

- 4. PubChemLite - this compound (C15H14O4) [pubchemlite.lcsb.uni.lu]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Vanillic acid - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Biological activity of 4-(Benzyloxy)-3-methoxybenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(Benzyloxy)-3-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold, a derivative of the naturally occurring vanillic acid, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a benzoic acid core, a methoxy group, and a versatile benzyloxy moiety provides a foundation for the synthesis of diverse derivatives with a wide spectrum of biological activities. This technical guide synthesizes current research to provide an in-depth exploration of these activities, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. We delve into the structure-activity relationships, mechanisms of action, and key signaling pathways modulated by these compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis of the core scaffold and the evaluation of its biological efficacy, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Versatility of a Vanillic Acid-Derived Scaffold

This compound, also known as 4-benzylvanillic acid, is a synthetic organic compound that has garnered significant attention in drug discovery. Its structure is derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic acid found in various plants, with the critical distinction being the benzylation of the 4-hydroxyl group. This modification serves two primary purposes in medicinal chemistry: it can act as a protective group during synthesis and, more importantly, it provides a lipophilic handle that can influence pharmacokinetic properties and interactions with biological targets.

The core structure is an important organic intermediate used in the synthesis of complex therapeutic agents, including the antineoplastic drug Cediranib.[1] Its utility extends to the preparation of molecules designed to inhibit key proteins in cancer progression, such as Heat Shock Protein 90 (Hsp90) and vanillates with cytostatic properties against apoptosis-resistant cancer cells.[2] The inherent potential of this scaffold, combined with the capacity for facile modification at the carboxylic acid and benzene rings, makes its derivatives a rich area of investigation for novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of derivatives typically begins with the parent compound, this compound, which itself is often prepared from 3-methoxy-4-hydroxybenzoic acid (vanillic acid). The carboxylic acid group is the primary site for modification, often converted into more reactive species like acid chlorides or esters to facilitate amide or ester bond formation.

General Synthetic Workflow

The general strategy involves activating the carboxylic acid of the this compound core, followed by coupling with a desired amine, alcohol, or other nucleophile to generate a library of derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of 4-(Benzyloxy)-3-methoxybenzoyl Chloride

This protocol describes the conversion of the parent acid to its highly reactive acid chloride, a crucial step for subsequent amidation reactions. The choice of thionyl chloride is standard for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of a Vilsmeier intermediate.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Rotary evaporator

Procedure:

-

Suspend 1.0 g (3.87 mmol) of this compound in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

-

Add one drop of DMF to the suspension.[3]

-

Carefully add 1.84 g (15.5 mmol) of thionyl chloride dropwise to the mixture at room temperature.[3] Caution: The reaction is exothermic and evolves HCl gas. Perform in a well-ventilated fume hood.

-

Stir the mixture at room temperature for 1 hour. The suspension will dissolve as the acid chloride forms.[3]

-

Gently heat the reaction mixture to 40°C and continue stirring until the evolution of gas ceases (typically 1-2 hours).[3]

-

Cool the mixture to room temperature.

-

Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.[3]

-

The resulting crude acid chloride is a solid or oil and can often be used in the next step without further purification.[3]

Key Biological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for therapeutic development.

Anticancer Activity

The anticancer potential of these derivatives is one of the most extensively studied areas. They exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular machinery.

Mechanism of Action:

-

Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4] One study highlighted that 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives induce apoptosis in MCF-7 and MDA-MB-468 breast cancer cells, a process mediated by the activation of caspase-3.[5] Similarly, the parent compound has been shown to induce apoptosis in HCT116 human lung cancer cells.[4]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, derivatives have been observed to cause cell-cycle arrest at the G2/M phase in breast cancer cells, preventing them from entering mitosis.[5]

-

HDAC Inhibition: Some benzoic acid derivatives, particularly those with multiple hydroxyl groups, act as inhibitors of histone deacetylases (HDACs).[6] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately retarding cancer cell growth.[6] Dihydroxybenzoic acid derivatives, for example, have been shown to inhibit HDAC activity, leading to apoptosis in colon cancer cells.[6]

Caption: Caspase-3 mediated apoptosis pathway induced by benzoic acid derivatives.[5][6]

Quantitative Data: The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Derivative Structure | Cell Line | IC50 Value (µM) | Reference |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14) | MCF-7 (Breast) | 15.6 | [7] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 2) | MCF-7 (Breast) | 18.7 | [7] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Comp. 1) | MCF-7 (Breast) | 5.9 µg/mL | [7] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Comp. 1) | MDA-MB-468 (Breast) | 1.4 µg/mL | [7] |

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and cosmetics.[8] The this compound framework has been explored for the development of novel antimicrobial agents.

Structure-Activity Relationship (SAR):

-

Lipophilicity: The antimicrobial activity of benzoic acid derivatives is strongly influenced by their lipophilicity. An increase in the alkyl chain length of ester derivatives (parabens) enhances antimicrobial effect by facilitating passage across the microbial cell wall.[8] The benzyloxy group in the core scaffold contributes to this lipophilic character.

-

Substituents: The presence and position of hydroxyl or methoxyl groups on the benzene ring are critical.[9] While the parent benzoic acid can be effective, certain substitutions can either enhance or weaken the antibacterial effect.[9]

-

Hybrid Molecules: Synthesizing hybrid molecules, such as linking amoxicillin to a benzoic acid derivative, has been shown to improve activity against resistant bacterial strains like methicillin-resistant S. aureus (MRSA) and Salmonella species.[10]

Quantitative Data: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

| Derivative Structure | Microorganism | MIC Value (µg/mL) | Reference |

| Amoxicillin-p-nitrobenzoic acid hybrid | MRSA | 64 | [10] |

| Amoxicillin (Reference) | MRSA | 128 | [10] |

| Benzoic Acid | E. coli O157 | 1000 | [9] |

| 2-hydroxybenzoic acid | E. coli O157 | 1000 | [9] |

| 3,4,5-trihydroxybenzoic acid | E. coli O157 | 4000 | [9] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Derivatives of this scaffold have shown potential in mitigating inflammatory responses.

Mechanism of Action: The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

-

Inhibition of Inflammatory Mediators: Derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[11] They can also reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12]

-

Modulation of Signaling Pathways: A primary mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation. Some compounds have been found to inhibit the MAPK (mitogen-activated protein kinase) pathway, which is upstream of NF-κB, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes like iNOS (inducible nitric oxide synthase).[11]

Caption: Inhibition of the MAPK-NF-κB signaling pathway by benzoic acid derivatives.[11]

Antioxidant Activity

The antioxidant properties of benzoic acid derivatives are primarily linked to their ability to scavenge free radicals, which are implicated in oxidative stress and numerous diseases.

Structure-Activity Relationship (SAR):

-

Role of the Hydroxyl Group: The presence of a free phenolic hydroxyl (-OH) group is paramount for significant antioxidant activity.[13] This group can readily donate a hydrogen atom to neutralize free radicals, a mechanism known as Hydrogen Atom Transfer (HAT).[13][14]

-

Methoxy and Benzyloxy Groups: Replacing the hydroxyl group with a methoxy (-OCH₃) or benzyloxy (-OCH₂Ph) group significantly diminishes the direct radical scavenging capacity because the labile hydrogen atom is absent.[13] While these electron-donating groups can influence the electronic properties of the aromatic ring, they block the primary mechanism of antioxidant action.[13]

-

Number and Position of Substituents: The antioxidant activity generally increases with the number of hydroxyl and methoxy groups on the benzene ring.[14][15] Dihydroxy derivatives are typically more potent antioxidants than monohydroxy derivatives.[14][16]

Key Experimental Protocols

The following protocols are standard methodologies for assessing the biological activities discussed.

Protocol: MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 0.5 × 10⁴ cells per well in 100 µL of complete medium.[6]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Prepare serial dilutions of the test derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid medium.

Procedure:

-

Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.

-

Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

-

Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions. The anticancer activity, driven by mechanisms such as apoptosis induction and cell cycle arrest, makes these compounds particularly compelling.

Future research should focus on several key areas:

-

Lead Optimization: Structure-activity relationship studies should be expanded to optimize the potency and selectivity of lead compounds for specific biological targets.

-

Pharmacokinetic Profiling: Promising derivatives should be advanced to in vivo studies to evaluate their pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and efficacy in animal models.

-

Mechanism Elucidation: While primary mechanisms have been identified, further investigation into the precise molecular targets and downstream signaling effects will provide a more complete understanding of their biological activity.

-

Development of Hybrids: The success of hybrid molecules, such as the amoxicillin-benzoic acid conjugates, suggests that combining this scaffold with other known pharmacophores is a promising strategy to overcome drug resistance and enhance efficacy.[10]

References

- Hsieh, M. J., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-9.

- Bayer Schering Pharma AG. (2007). Substituted 4-benzyloxy-benzoic acid amide derivatives. Google Patents.

- Thakur, A., et al. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS ONE, 11(5), e0154893.

- Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

- (2025). The Role of 4-Benzyloxy-3-methoxybenzoic Acid in Novel Drug Discovery. Article.

- Kępińska, M., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3699.

- Foti, M., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(10), 3973-8.

- GlamoČlija, J., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(21), 6608.

- Raja, S., et al. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate.

- Sroka, Z. (2005). Antioxidant activities of cinnamic and benzoic acid derivatives. ResearchGate.

- Logvinov, S. V., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6296.

- Semwal, P., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar.

- Li, G., & Zhang, W. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14724-14731.

- Li, Y., et al. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug Development Research.

- He, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.

- Semwal, P., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

- Wójcik, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13788.

- Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2119.

- Brezova, V., et al. (2021). ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. Functional Food Science, 1(8), 14-22.

- ResearchGate. (2009). 4-Benzyloxy-3-methoxybenzonitrile.

- Luminix Health. (n.d.). 4-Benzyloxy-3-methoxybenzoic acid.

- Al-Numair, K. S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753-763.

- Sanna, C., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 27(19), 6682.

- Chemsrc. (n.d.). CAS#:3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.

- Wang, L., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1368-1380.

- Riker Laboratories Inc. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.

- Li, Y., & Zhang, Y. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o899.

- Guntupalli, C., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4487.

Sources

- 1. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. WO2007017092A1 - Substituted 4-benzyloxy-benzoic acid amide derivatives - Google Patents [patents.google.com]

- 4. 4-Benzyloxy-3-methoxybenzoic acid | 1486-53-9 | FB70018 [biosynth.com]

- 5. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Modern Synthesis: A Technical Guide to 4-(Benzyloxy)-3-methoxybenzoic Acid as a Core Intermediate

Abstract

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 4-(Benzyloxy)-3-methoxybenzoic acid (CAS 1486-53-9), also known as O-benzylvanillic acid, has emerged as a cornerstone intermediate, prized for its unique structural features that offer both robust protection and versatile reactivity. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and critical role as a precursor in the development of high-value molecules, including targeted therapeutics. We will dissect the causality behind its synthetic utility, provide field-proven experimental protocols, and present a case study illustrating its application in a multi-step synthesis, thereby offering a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of O-Benzylvanillic Acid

This compound is a derivative of vanillic acid, a naturally occurring phenolic acid.[1] Its strategic value stems from the presence of three key functional groups on a stable aromatic scaffold: a carboxylic acid, a methoxy group, and a benzyloxy group.

-